Product packaging for 2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One(Cat. No.:CAS No. 89890-99-3)

2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One

Cat. No.: B12856590
CAS No.: 89890-99-3
M. Wt: 163.14 g/mol
InChI Key: HHOGMIYMABYION-UHFFFAOYSA-N
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Description

2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one is a specialized heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This compound is part of a class of mechanism-based molecules designed to interact with the enzyme dihydrofolate reductase (DHFR) . DHFR is a critical target in anticancer and antimicrobial therapy, and researchers study related pyrimidopyrimidines as novel substrates and inhibitors for this enzyme . The design of this compound promotes binding to DHFR in its protonated form, which is essential for its mechanism of action . Enzyme kinetics studies on closely related methyl and ethyl derivatives have confirmed their activity as substrates for DHFR, providing a foundation for further investigative work . Furthermore, the broader class of 2-aminopyrimidines is recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties, making this core structure a valuable scaffold in drug discovery efforts . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N5O B12856590 2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One CAS No. 89890-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89890-99-3

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

2-amino-3H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)1-8-2-9-4/h1-2H,(H3,7,8,9,10,11,12)

InChI Key

HHOGMIYMABYION-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=NC2=NC=N1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Aminopyrimido 4,5 D Pyrimidin 4 3h One

Established Synthetic Pathways for the Pyrimido[4,5-d]pyrimidine (B13093195) Core

A variety of synthetic strategies have been developed to construct the pyrimido[4,5-d]pyrimidine nucleus, often utilizing readily available pyrimidine (B1678525) precursors. These methods range from one-pot multicomponent reactions to sequential cyclization strategies.

Multicomponent Condensation Reactions for Pyrimido[4,5-d]pyrimidine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. Several MCRs have been developed for the synthesis of the pyrimido[4,5-d]pyrimidine core.

One notable example involves the three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde in the presence of a catalyst. For instance, an environmentally friendly synthesis of 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives has been achieved using ceric ammonium nitrate (CAN) as a catalyst in water mdpi.com. This one-pot synthesis is notable for its operational simplicity and use of a green solvent.

Another approach utilizes 6-aminouracils, aldehydes, and secondary amines in a domino aza-Michael reaction. This reaction, catalyzed by acetic acid, proceeds at room temperature in ethanol, showcasing a mild and efficient route to substituted pyrimido[4,5-d]pyrimidines researchgate.net. The reaction is initiated by the formation of an intermediate from 6-aminouracil and an aldehyde, which then undergoes a nucleophilic attack by the secondary amine researchgate.net.

Ionic liquids have also been employed as efficient catalysts in these reactions. A DABCO-based ionic liquid, [C4(DABCO-SO3H)2]·4ClO4, has been used for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering advantages such as short reaction times, high yields, and catalyst reusability mdpi.com.

Table 1: Examples of Multicomponent Reactions for Pyrimido[4,5-d]pyrimidine Synthesis
ReactantsCatalystSolventProduct TypeReference
Barbituric acid, Thiourea, Aromatic aldehydeCeric Ammonium Nitrate (CAN)Water5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones mdpi.com
6-Aminouracil, Aldehyde, Secondary amineAcetic AcidEthanolSubstituted pyrimido[4,5-d]pyrimidines researchgate.net
Various reactants[C4(DABCO-SO3H)2]·4ClO4Solvent-free or variousPyrimido[4,5-d]pyrimidine derivatives mdpi.com

Cyclodimerization Reactions for Pyrimido[4,5-d]pyrimidinone Derivatives

The use of cyclodimerization reactions as a direct synthetic route to the pyrimido[4,5-d]pyrimidinone core is not extensively documented in the reviewed scientific literature. While pyrimidine bases are known to undergo photochemical dimerization, particularly in the context of DNA damage by UV radiation to form cyclobutane pyrimidine dimers, this type of reaction is distinct from the synthetic construction of the fused pyrimido[4,5-d]pyrimidine ring system. The literature primarily focuses on condensation and cyclization reactions of pre-functionalized pyrimidine precursors to build the second pyrimidine ring.

Synthetic Approaches Involving Pyrimidine-5-carboxamide Derivatives

Pyrimidine-5-carboxamide derivatives are valuable precursors for the synthesis of the pyrimido[4,5-d]pyrimidine core. A common strategy involves the construction of the second pyrimidine ring onto the pre-existing pyrimidine-5-carboxamide scaffold.

One such method is a two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. This process begins with the reaction of 4-amino-2,6-dialkylpyrimidine-5-carbonitrile (a derivative of pyrimidine-5-carboxamide) with triethylorthoester. The resulting intermediate imidate is then reacted with a substituted aniline in the presence of a catalytic amount of acetic acid to yield the final pyrimido[4,5-d]pyrimidine product. This method has been used to synthesize a series of derivatives with yields up to 57% mdpi.com.

Another approach involves the fusion of a 2‐aminopyridine‐3‐carboxamide derivative with reagents like triethyl orthoformate, acetic anhydride, or benzoyl chloride to yield pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to the target compound mdpi.com. While this example builds a pyridine ring, the underlying principle of using an aminocarboxamide precursor for cyclization is applicable.

Syntheses from Uracil and Aminouracil Precursors

Uracil and its amino-substituted derivatives, particularly 6-aminouracils, are widely used and versatile starting materials for the synthesis of pyrimido[4,5-d]pyrimidines. Their rich chemistry allows for various transformations to build the fused heterocyclic system.

A facile method for the construction of substituted pyrimido[4,5-d]pyrimidones involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (a 6-aminouracil derivative) with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes. This reaction proceeds in a 1:1:2 molar ratio and is considered a double Mannich reaction, leading to the formation of the pyrimido[4,5-d]pyrimidin-2,4-dione ring systems researchgate.netwikipedia.orgresearchgate.netnih.gov.

Furthermore, 6-aminouracils can be used in multicomponent reactions, as mentioned earlier. For example, a three-component reaction of 6-aminouracils, aldehydes, and secondary amines catalyzed by acetic acid provides a direct route to pyrimido[4,5-d]pyrimidines researchgate.net. The initial step involves the reaction between the 6-aminouracil and the aldehyde, followed by a nucleophilic attack from the amine researchgate.net.

Table 2: Synthetic Routes from Uracil and Aminouracil Precursors
PrecursorReagentsReaction TypeProductReference
6-amino-1,3-dimethyluracilPrimary amines, Formaldehyde/AldehydesDouble Mannich ReactionPyrimido[4,5-d]pyrimidin-2,4-diones wikipedia.orgresearchgate.netnih.gov
6-aminouracilsAldehydes, Secondary aminesDomino aza-Michael ReactionSubstituted pyrimido[4,5-d]pyrimidines researchgate.net

Annulation Strategies for Fused Pyrimidopyrimidines

Annulation, the process of building a new ring onto an existing one, is a core strategy for synthesizing fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. These strategies often involve the intramolecular cyclization of a suitably functionalized pyrimidine precursor.

One such strategy involves the transformation of enaminouracils to construct substituted pyrimido[4,5-d]pyrimidones wikipedia.orgresearchgate.net. The synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones with various substitutions at the C-5 and C-7 positions has been achieved through this annulation approach wikipedia.orgresearchgate.net.

Advanced Synthetic Approaches and Catalytic Systems

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of pyrimido[4,5-d]pyrimidines, often involving novel catalytic systems.

The use of ionic liquids as catalysts represents a green and efficient approach. For instance, a DABCO-based ionic liquid has been successfully employed in the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering high yields and the potential for catalyst recycling mdpi.com.

Furthermore, the development of novel multicomponent reactions continues to be a focus of research. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. This reaction proceeds through a sequence of condensation and dehydrogenation steps, showcasing a sustainable approach to pyrimidine synthesis mdpi.com.

The application of microwave irradiation has also been shown to accelerate the synthesis of pyrimido[4,5-d]pyrimidine derivatives, often leading to shorter reaction times and improved yields compared to conventional heating methods nih.gov.

Table 3: Advanced Catalytic Systems in Pyrimido[4,5-d]pyrimidine Synthesis
Catalyst/SystemReaction TypeAdvantagesReference
DABCO-based Ionic LiquidOne-pot multicomponent reactionHigh yields, short reaction times, catalyst reusability mdpi.com
Iridium Pincer ComplexesMulticomponent reactionSustainable, regioselective mdpi.com
Microwave IrradiationVarious condensation reactionsReduced reaction times, improved yields nih.gov

Application of Heteropolyacids in Pyrimido[4,5-d]pyrimidinone Synthesis

Heteropolyacids (HPAs) have emerged as highly efficient and environmentally benign catalysts for the synthesis of various heterocyclic compounds, including pyrimido[4,5-d]pyrimidinone derivatives. Their notable characteristics, such as strong Brønsted acidity, structural stability, and reusability, make them attractive alternatives to conventional acid catalysts.

Research has demonstrated the catalytic activity of several Keggin-type HPAs in the synthesis of 2-substituted-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones. mdpi.com In a typical procedure, 4-amino-2-methylpyrimidine-5-carboxamide is reacted with an aromatic aldehyde in the presence of a catalytic amount of HPA in refluxing acetonitrile. mdpi.com Among the catalysts tested—H₃PMo₁₂O₄₀ (PMo₁₂), H₃PW₁₂O₄₀ (PW₁₂), and H₅PMo₁₀V₂O₄₀ (PMo₁₀V₂)—the vanadium-substituted HPA (PMo₁₀V₂) exhibited the highest activity, affording the desired products in yields ranging from 79% to 93%. mdpi.com This methodology represents a straightforward approach to a variety of 2-aryl substituted pyrimido[4,5-d]pyrimidinones.

Similarly, Keggin and Preyssler-type HPAs have been successfully employed as solid acid catalysts for synthesizing derivatives of 1H-pyrazolo[3,4-d]pyrimidine-4(5H)-ones, which are structurally related to the pyrimido[4,5-d]pyrimidine core. The reaction involves the condensation of 5-amino-1-phenyl-1-H-pyrazolo-4-carboxamide with aromatic aldehydes in refluxing acetic acid, yielding the products in 70-86% yields. The use of HPAs like phosphotungstic acid has also been extended to aqueous media for synthesizing other nitrogen-containing heterocycles, underscoring their versatility as green catalysts. jcsp.org.pk These catalysts are often effective in small quantities and can be recovered and reused, aligning with the principles of sustainable chemistry.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidinones using Heteropolyacid Catalysts
CatalystReactantsSolventConditionsProductYield (%)Reference
H₅PMo₁₀V₂O₄₀ (PMo₁₀V₂)4-Amino-2-methylpyrimidine-5-carboxamide, Aromatic AldehydesAcetonitrileReflux, 2 h2-Substituted-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones79-93 mdpi.com
H₃PMo₁₂O₄₀ (Keggin-type)5-Amino-1-phenyl-1-H-pyrazolo-4-carboxamide, Aromatic AldehydesAcetic AcidReflux, 1 h6-Aryl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)ones70-86
H₁₄[NaP₅W₃₀O₁₁₀] (Preyssler-type)5-Amino-1-phenyl-1-H-pyrazolo-4-carboxamide, Aromatic AldehydesAcetic AcidReflux, 1 h6-Aryl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)ones70-86
Phosphotungstic AcidBenzaldehyde, Malononitrile, ThiophenolAqueous Media80°C2-Amino-3,5-dicarbonitrile-6-thio-pyridinesup to 89 jcsp.org.pk

Ionic Liquid-Promoted Syntheses of Pyrimido[4,5-d]pyrimidine Derivatives

Ionic liquids (ILs) have gained significant attention as environmentally friendly solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. Their application in the synthesis of pyrimido[4,5-d]pyrimidine derivatives has led to the development of efficient and simple procedures.

A one-pot, three-component reaction for synthesizing pyrimido[4,5-d]pyrimidine-2,4-dione derivatives has been reported using 1-butyl-3-methylimidazolium bromide ([BMIm]Br) as a promoter. iau.irresearchgate.net This method involves the reaction of 6-amino-1,3-dimethyluracil, an aldehyde, and 2-benzylisothiourea hydrochloride under solvent-free conditions, highlighting the dual role of the ionic liquid as a solvent and catalyst. iau.irresearchgate.net The key advantages of this protocol include operational simplicity, straightforward workup, and the ability to reuse the ionic liquid. iau.ir

More recently, a novel DABCO-based ionic liquid, [C4(DABCO-SO3H)2].4ClO4, has been developed and utilized as an efficient catalyst for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com This catalytic system offers benefits such as short reaction times, high yields, and easy isolation of products. oiccpress.com The catalyst's reusability further enhances the sustainability of the process. oiccpress.com The mechanism is believed to involve the initial condensation of an aldehyde with 6-amino-1,3-dimethyluracil, followed by the addition of a third component and subsequent cyclization to form the final fused-ring product. researchgate.net

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines using Ionic Liquids
Ionic Liquid/CatalystReactantsConditionsProduct TypeKey AdvantagesReference
1-Butyl-3-methylimidazolium bromide ([BMIm]Br)6-Amino-1,3-dimethyluracil, Aldehyde, 2-Benzylisothiourea hydrochlorideSolvent-free, 100°C, 2 hPyrimido[4,5-d]pyrimidine-2,4-dionesOperational simplicity, Reusability of IL iau.irresearchgate.net
[C4(DABCO-SO3H)2].4ClO4(Not specified)One-potPyrimido[4,5-d]pyrimidine derivativesShort reaction times, High yields, Reusable catalyst oiccpress.com
[bmim]Br with p-TSA1,3-Dimethyl-6-aminouracil, Aryl aldehydes(Not specified)Pyrido[2,3-d:6,5-d']dipyrimidinesCatalytic conditions nih.gov

Green Chemistry Principles in Pyrimidopyrimidine Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. unibo.it For pyrimido[4,5-d]pyrimidine synthesis, this has translated into methodologies that utilize environmentally benign solvents like water, avoid catalysts, or employ mechanochemical approaches.

Mechanochemical synthesis using a ball mill represents another innovative green approach. rsc.org This solvent-free and catalyst-free pathway allows for the multicomponent reaction of 1,3-diketones (like barbituric acid), 6-aminouracil, and aromatic aldehydes under mild conditions to produce pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.org The growing emphasis on sustainability continues to drive the development of such eco-friendly synthetic protocols in medicinal chemistry. unibo.itresearchgate.net

Table 3: Green Synthesis Approaches for Pyrimidopyrimidines
MethodReactantsSolvent/ConditionsKey FeaturesReference
Three-component reactionBarbituric acid, Aldehyde, Urea/ThioureaWaterEnvironmentally benign, High yields, Single step researchgate.netsemanticscholar.org
Mechanochemical Synthesis1,3-Diketones, 6-Aminouracil, Aromatic aldehydeSolvent-free, Catalyst-free, Ball-millCost-effective, Mild conditions rsc.org
One-pot multicomponent reactionBarbituric acid derivatives, Amines, AldehydesWater, Catalyst-free, Room temperatureAmbient conditions, High purity nih.gov
Microwave-assisted synthesis2-Thiobarbituric acid, Guanidine, AldehydesWater, I₂ catalyst, MicrowaveTime-efficient, Simple workup atmiyauni.ac.in

Microwave-Assisted Syntheses of Pyrimido[4,5-d]pyrimidines

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. atmiyauni.ac.innanobioletters.combioorganica.org.ua This technology has been effectively applied to the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

An efficient and facile solvent-free procedure for synthesizing pyrimido[4,5-d]pyrimidines involves the use of neutral alumina as a solid support and energy transfer medium under microwave irradiation (MWI). bioorganica.org.uanas.gov.uaresearchgate.net In a typical reaction, a mixture of barbituric acid, an aromatic aldehyde, and urea or thiourea is irradiated on alumina. bioorganica.org.uaresearchgate.net This method drastically reduces reaction times from minutes to seconds and improves yields compared to traditional methods. bioorganica.org.uaresearchgate.net For instance, using a microwave power of 600 watts, the desired products can be obtained in yields up to 95% within just 30 seconds. bioorganica.org.uaresearchgate.net

Microwave chemistry has also been employed for the synthesis of more complex fused systems, such as thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives. nih.gov These eco-friendly methods are often preferred for their time-saving nature and yield enhancements, contributing to the development of greener synthetic pathways. nanobioletters.comnih.gov The combination of microwave heating with green solvents like water further exemplifies the drive toward sustainable chemical synthesis. atmiyauni.ac.in

Table 4: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines
ReactantsConditionsReaction TimeYield (%)Key AdvantagesReference
Barbituric acid, Aromatic aldehyde, Urea/ThioureaSolvent-free, Neutral alumina, 600 W MWI~30 secondsup to 95Rapid reaction, High yield, Solvent-free bioorganica.org.uaresearchgate.net
Substituted benzaldehydes, Acetophenones, UracilMicrowave-assisted heatingNot specified33-56Eco-friendly method nanobioletters.com
2-Thiobarbituric acid, Guanidine, AldehydesWater, I₂ catalyst, Microwave5 minNot specifiedGreen procedure, Time-efficient atmiyauni.ac.in
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, Bifunctional reagentsMicrowave irradiationNot specified(Not specified)Yield enhancement, Time saving nih.gov

Solvent-Free Reaction Conditions for Pyrimido[4,5-d]pyrimidine Derivatives

Solvent-free, or solid-state, reactions are a key component of green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. This approach has been successfully applied to the synthesis of pyrimido[4,5-d]pyrimidine derivatives and related heterocycles, often providing benefits such as high efficiency, simple procedures, and easy product isolation.

A three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, a 1,3-dicarbonyl compound (like dimedone), and an aromatic aldehyde can be achieved under solvent-free conditions at 70°C using a bio-based magnetic nanocatalyst (Fe₃O₄@nano-cellulose/Sb(V)). sharif.edusharif.edu This eco-friendly method offers high yields and allows for easy separation and reuse of the catalyst via an external magnet. sharif.edusharif.edu

Ionic liquids can also facilitate solvent-free reactions. For instance, the synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives is promoted by [BMIm]Br under solvent-free conditions, demonstrating the utility of ionic liquids as reaction media. iau.ir Furthermore, multicomponent reactions for synthesizing 4-substituted aminopyrido[2,3-d]pyrimidines have been developed by simply heating the reactants (e.g., 2-aminopyridine, triethyl orthoformate, and a primary amine) without any solvent, resulting in good yields (61-85%). mdpi.comsciforum.net These solvent-free strategies provide efficient and environmentally conscious routes to construct diverse fused heterocyclic skeletons. mdpi.comsciforum.net

Table 5: Solvent-Free Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-Diketone, Aromatic aldehydeFe₃O₄@nano-cellulose/Sb(V), 70°CPyrimido[4,5-b]quinolines / Indenopyrido[2,3-d]pyrimidinesHigh sharif.edusharif.edu
6-Amino-1,3-dimethyluracil, Aldehyde, 2-Benzylisothiourea hydrochloride[BMIm]Br (Ionic Liquid), 100°CPyrimido[4,5-d]pyrimidine-2,4-dionesHigh iau.ir
3-Cyano-2-aminopyridine, Primary amine, Triethyl orthoformateHeat (100°C), No solvent4-Substituted aminopyrido[2,3-d]pyrimidines61-85 mdpi.comsciforum.net
Barbituric acid, Aromatic aldehyde, Urea/ThioureaMicrowave irradiation, Alumina supportPyrimido[4,5-d]pyrimidinesup to 95 bioorganica.org.ua

Derivatization and Structural Modification Strategies

Alkylation and Amination Reactions of 2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-ones

The structural modification of the 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one scaffold through reactions like alkylation and amination is a key strategy for developing new derivatives with tailored properties. These modifications can be targeted at various positions on the bicyclic ring system, allowing for the creation of a diverse library of compounds.

Alkylation reactions, typically using alkyl halides like iodomethane, have been shown to occur at different nitrogen atoms of the pyrimido[4,5-d]pyrimidine core. nih.gov For the parent this compound, methylation with iodomethane leads to substitution at the N6 and N8 positions. nih.gov In other pyrimidine systems, alkylation with an alkyl halide has been observed to take place at the N1 and N3 atoms. nih.gov A general synthetic route for tetrasubstituted pyrimido[4,5-d]pyrimidines allows for the selective variation of substituents at the N-1, N-3, C-5, and C-7 positions by choosing different starting uracils, acylation reagents, and alkylation reagents. nih.gov

Amination reactions serve to introduce or modify amino groups on the scaffold. For example, 6-amino-1,3-dimethyluracil can react with primary aromatic or heterocyclic amines and aldehydes in a double Mannich reaction to yield various pyrimido[4,5-d]pyrimidine ring systems. researchgate.net In another synthetic approach, a two-step procedure has been developed to synthesize N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, demonstrating the introduction of substituted amine functionalities onto the core structure. mdpi.com Furthermore, reactions involving 5,6-diaminouracil derivatives with α-bromoacetophenones can lead to the formation of 6-amino-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, which are versatile intermediates for further cyclization and modification. mdpi.comnih.gov

Table 6: Derivatization of the Pyrimido[4,5-d]pyrimidine Scaffold
Reaction TypeStarting MaterialReagentsPosition of ModificationProduct TypeReference
Alkylation (Methylation)This compoundIodomethaneN6, N8N-methyl derivatives nih.gov
Alkylation2,4-Disubstituted pyrimido[4,5-d]pyrimidineAlkyl halideN1, N3N-alkyl derivatives nih.gov
Amination (Double Mannich)6-Amino-1,3-dimethyluracilPrimary amines, AldehydesFormation of second pyrimidine ringPyrimido[4,5-d]pyrimidin-2,4-diones researchgate.net
Amination/Alkylation5,6-Diaminouracil derivativesα-BromoacetophenonesC5-amino group6-Amino-5-((2-bromo-1-arylethylidene)amino)pyrimidines mdpi.comnih.gov
Amination(Intermediates)Various anilinesC4N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines mdpi.com

Nucleophilic Substitution Reactions in Pyrimido[4,5-d]pyrimidine Systems

The pyrimido[4,5-d]pyrimidine core is characterized by a significant π-electron deficiency, which makes it susceptible to nucleophilic attack. nih.gov This reactivity is a cornerstone for the functionalization of the scaffold but also a source of its instability.

In related tetrachloropyrimido[5,4-d]pyrimidine systems, sequential nucleophilic substitutions can be controlled to achieve specific substitution patterns. Studies on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine show a distinct regioselectivity. Nucleophilic attack is favored at the C-4 and C-8 positions over the C-2 and C-6 positions. This preference is attributed to the ability of the intermediate to delocalize the negative charge arising from the attack into an adjacent C=N bond, a stabilizing interaction not available for attack at C-2 or C-6. researchgate.net By carefully controlling reaction conditions, such as using low temperatures and dilute solutions of amine nucleophiles, it is possible to perform stepwise substitutions to create tetra-substituted products. researchgate.net

However, this inherent susceptibility to nucleophiles can also lead to compound degradation. For quaternised derivatives of this compound, the electron deficiency is even more pronounced. This heightened reactivity makes the quaternised pyrimidine ring prone to the addition of nucleophiles, which can initiate the opening of the entire pyrimidopyrimidine ring system. nih.gov This reaction pathway is a significant challenge in the synthesis and handling of these compounds.

Table 1: Regioselectivity in Nucleophilic Substitution of Pyrimidopyrimidine Systems

Position of Attack Favored/Disfavored Rationale Source
C-4 / C-8 Favored Negative charge from nucleophilic attack can be delocalized into an adjacent C=N bond. researchgate.net
C-2 / C-6 Disfavored Delocalization of the negative charge is not permitted, leading to a less stable intermediate. researchgate.net
Quaternised Ring Highly Favored Increased π-electron deficiency promotes nucleophilic addition, often leading to ring opening. nih.gov

Introduction of Substituents at Specific Ring Positions

The introduction of various substituents at specific positions on the this compound ring is crucial for modulating its biological activity. Different positions on the heterocyclic core exhibit distinct reactivities, allowing for targeted modifications.

Alkylation reactions have been shown to be position-specific. Studies involving methylation of the parent this compound with iodomethane indicate that the reaction proceeds at the N-6 and N-8 positions. nih.gov In contrast, protonation of the same parent heterocycle occurs at the N-1 position. This differential reactivity allows for the synthesis of specific N-alkylated derivatives, such as the 6-methyl, 8-methyl, and 8-ethyl derivatives, which have been investigated as potential substrates for DHFR. nih.gov

Other synthetic strategies focus on building the ring system with pre-installed substituents. For instance, substituted pyrimido[4,5-d]pyrimidin-2,4-diones with groups at C-5 and C-7 can be synthesized. nih.gov One approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which acts as a binucleophile, with various primary amines and aldehydes. This multicomponent reaction constructs the second ring with the desired substituents in place. nih.govresearchgate.net

Furthermore, a two-step procedure has been developed to synthesize N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com This method starts with 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile, which first reacts with a triethylorthoester. The resulting intermediate is then treated with a substituted aniline to yield the final product, which is substituted at the exocyclic amine (N-4) and at the C-7 position. mdpi.com

Table 2: Examples of Directed Substitutions on the Pyrimido[4,5-d]pyrimidine Core

Reagent/Method Position(s) Substituted Resulting Compound Type Source
Iodomethane N-6, N-8 N-alkylated derivatives nih.gov
Protonation (Acid) N-1 Protonated salt nih.gov
6-aminouracil + amine + aldehyde C-5, C-7 Substituted pyrimido[4,5-d]pyrimidin-2,4-diones nih.gov
Pyrimidine-5-carbonitrile + triethylorthoester + aniline N-4, C-7 N,7-disubstituted pyrimido[4,5-d]pyrimidin-4-amines mdpi.com

Challenges in Synthetic Yields and Compound Stability

A significant hurdle in the chemical synthesis of this compound derivatives is achieving satisfactory yields and ensuring the stability of the final products. The inherent chemical properties of the pyrimidopyrimidine ring system are central to these difficulties.

The synthesis of N-alkylated derivatives, such as the 6-methyl, 8-methyl, and 8-ethyl compounds, is plagued by extremely low yields, typically ranging from only 1% to 8%. nih.gov Attempts to optimize these reactions have been unsuccessful because the desired products readily decompose under the reaction conditions. The primary mode of decomposition is the opening of the pyrimidine ring, which is initiated by nucleophilic attack. The marked π-electron deficient nature of these quaternised compounds renders them highly susceptible to such degradation pathways. nih.gov

Yields can also be highly dependent on the nature of the substituents being introduced. In the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, certain substituent choices lead to consistently low or modest yields. mdpi.com For example, the presence of a p-tolyl group at the C-7 position resulted in yields of only 16-20%. Similarly, introducing a para-chloro or para-methoxy group on the N-phenyl ring at the N-4 position also led to modest yields of 20-22%. mdpi.com These findings suggest that both electronic and steric factors of the substituents can significantly impact the efficiency of the synthetic route.

The instability of the core structure necessitates carefully controlled reaction conditions, such as the use of low temperatures, to manage critical synthetic steps and avoid unwanted side reactions or decomposition. nih.govresearchgate.net

Table 3: Factors Affecting Yield and Stability

Challenge Description Example Yield Source
Ring Instability The π-electron deficient ring is susceptible to nucleophilic attack, leading to ring-opening and decomposition. Synthesis of 6-methyl, 8-methyl, and 8-ethyl derivatives. 1-8% nih.gov
Substituent Effects (Steric/Electronic) The nature of the substituent can significantly lower the reaction efficiency. Introduction of a p-tolyl group at C-7. 16-20% mdpi.com
Substituent Effects (Electronic) Electron-donating or -withdrawing groups on substituents can negatively impact yields. Introduction of a p-chloro or p-methoxy phenyl group at N-4. 20-22% mdpi.com

Structure Activity Relationship Sar Investigations of 2 Aminopyrimido 4,5 D Pyrimidin 4 3h One and Its Analogs

Elucidating Structural Features for Dihydrofolate Reductase Binding

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer agents. researchgate.netnih.govsemanticscholar.org The 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one nucleus shares structural similarities with the natural substrate, dihydrofolate, and related inhibitors like methotrexate, making it a promising scaffold for DHFR inhibition. nih.govnih.gov

Key structural features of this compound analogs essential for DHFR binding include the protonated state of the pyrimidine (B1678525) ring, which is thought to mimic the binding of the natural substrate. mdpi.com The 2,4-diamino substitution pattern, or a bioisosteric equivalent like the 2-amino-4-oxo system, is generally considered important for potent DHFR inhibitory activity. nih.govresearchgate.net

Studies on quaternised derivatives of the parent compound have shown that methylation at the N6 or N8 position can lead to active substrates for DHFR, whereas the parent compound itself is not a substrate. mdpi.com Specifically, the N8-methyl derivative showed a significantly lower apparent Michaelis constant (Km) compared to the N6-methyl derivative, suggesting a higher affinity for the enzyme. mdpi.com The basicity of these N-methyl derivatives is similar to that of 8-alkylpterins, which is a critical factor for promoting binding to DHFR in their protonated form. mdpi.com

X-ray crystallography studies of related thieno[2,3-d]pyrimidine (B153573) analogs have confirmed that the fused pyrimidine ring binds in a "folate" mode within the active site of DHFR. nih.gov This binding is typically characterized by hydrogen bonding interactions between the 2-amino group and the 4-oxo group of the inhibitor with key residues in the enzyme's active site. semanticscholar.org

Table 1: Kinetic Parameters of this compound Analogs against Chicken DHFR. mdpi.com This table is interactive. You can sort and filter the data.

Compound Apparent Km (mM) Apparent Vmax (nmol L-1 min-1)
6-methyl derivative 3.8 0.47
8-methyl derivative 0.08 2.27
8-ethyl derivative 0.65 0.30

Impact of Substituent Modifications on Biological Efficacy

The biological activity of the this compound core can be significantly modulated by the introduction of various substituents at different positions. The nature, size, and electronic properties of these substituents can influence the compound's affinity for its target, as well as its pharmacokinetic properties. researchgate.net

For instance, in a series of related pyrimidine derivatives, the introduction of electron-donating or electron-withdrawing groups on a phenyl ring attached to the core had a profound effect on anticancer activity. Often, mono- or di-chloro substitution on a phenyl ring at certain positions enhances potency. In the context of larvicidal activity against Aedes aegypti, QSAR models have indicated that steric properties, hydrophobicity (logP), and the specific pattern of substituent groups like methyl and methoxy (B1213986) are key determinants of the biological response. researchgate.net

SAR in Tyrosine Kinase Inhibition

The pyrimido[4,5-d]pyrimidine (B13093195) scaffold and its bioisosteres, such as pyridopyrimidines, are potent inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain.

The SAR for this class of compounds as EGFR inhibitors is well-defined. A key feature is the presence of a substituted phenylamino (B1219803) group at the 4-position of the pyrimidine ring. The nature and position of substituents on this phenyl ring are critical for potency. For example, a 3-bromophenylamino group is often found in highly potent analogs.

A QSAR study on related aminopyridopyrimidin-7-one derivatives as EGFR tyrosine kinase inhibitors further underscored the importance of physicochemical descriptors like the partition coefficient (ClogP), molecular weight, and electronic parameters (HOMO and LUMO energies) in determining inhibitory activity.

Table 2: EGFR Inhibition by Substituted 4-Anilinopyrimido[5,4-d]pyrimidines. This table is interactive. You can sort and filter the data.

Compound R6 Substituent EGFR IC50 (nM) A431 Cell Autophosphorylation IC50 (nM)
5c -NHMe 0.30 15
Analog 1 Bulky basic side chain < 1 Superior to 5c

SAR for Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The pyrimido[4,5-d]pyrimidine scaffold has been successfully utilized to develop potent and selective CDK inhibitors, particularly against CDK2.

A study on novel pyrimido[4,5-d]pyrimidine derivatives identified compounds with CDK2 inhibitory activity in the nanomolar range, with some being more potent than the reference inhibitor roscovitine. The SAR from this series indicated that the nature of the substituent at the 8-position of the pyrimido[4,5-d]pyrimidine ring is crucial for activity. For example, compounds with a furan-2-yl or a 4-fluorophenyl group at this position demonstrated high potency.

Furthermore, the substituent at the 2-position also plays a significant role. A piperidino group at this position was found in some of the most active compounds in the series. The selectivity of these compounds for CDK2 over other kinases is an important aspect of their development, and many of the potent pyrimido[4,5-d]pyrimidine derivatives showed good selectivity.

In related heterocyclic systems like purines, SAR studies have shown that substituents at the C6 position can be tailored to exploit differences in the ATP binding sites of different CDKs, leading to selectivity. For instance, bulky aromatic groups at this position can stabilize a conformation of the glycine-rich loop that is preferred in CDK2 but not in CDK1, thereby conferring selectivity. This principle of targeting subtle differences in the kinase active sites is likely applicable to the design of selective pyrimido[4,5-d]pyrimidine-based CDK inhibitors as well.

Table 3: CDK2 Inhibitory Activity of Novel Pyrimido[4,5-d]pyrimidine Derivatives. This table is interactive. You can sort and filter the data.

Compound R8 Substituent R2 Substituent CDK2 IC50 (µM)
7f Furan-2-yl Piperidino 0.05
7e 4-Fluorophenyl Piperidino 0.25
7a Phenyl Piperidino 0.31

SAR for β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with various pathological conditions, including certain types of cancer, making it an important therapeutic target. The 2-aminopyrimidine (B69317) scaffold has been identified as a promising starting point for the development of potent β-glucuronidase inhibitors.

A study involving a series of 2-aminopyrimidine derivatives, synthesized from 2-amino-4,6-dichloropyrimidine, identified several potent inhibitors of β-glucuronidase. The SAR analysis revealed that the nature of the substituent at the 4-position of the pyrimidine ring is a key determinant of inhibitory activity.

One of the most potent compounds identified in this study featured a piperazinyl substituent at the C-4 position. Interestingly, a closely related analog with a 4-phenylpiperazinyl substituent at the same position was found to be inactive. This suggests that the free hydrogen atom on the piperazinyl moiety may play a crucial role in the interaction with the enzyme, possibly through hydrogen bonding. Molecular docking studies have supported this hypothesis, indicating that the presence of hydrogen bond donor or acceptor functionalities is important for potent inhibitory activity.

Table 4: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives. This table is interactive. You can sort and filter the data.

Compound Substituent at C-4 β-Glucuronidase IC50 (µM)
24 Piperazinyl 2.8 ± 0.10
25 4-Phenylpiperazinyl Inactive

Correlation of Physicochemical Parameters with Observed Biological Activity

Quantitative structure-activity relationship (QSAR) studies are valuable tools for understanding how the physicochemical properties of a molecule influence its biological activity. researchgate.net For pyrimidine derivatives, including the this compound class, several physicochemical parameters have been shown to correlate with their biological effects.

QSAR models have demonstrated that hydrophobic, electronic, and steric properties are often key determinants of activity. researchgate.net For instance, in a study of pyrimidine derivatives with larvicidal activity, the log of the partition coefficient (logP), a measure of hydrophobicity, was found to be a significant descriptor. researchgate.net Similarly, for pyrimidine derivatives acting as VEGFR-2 inhibitors, QSAR models have been developed that successfully predict pharmacological activity based on molecular descriptors.

For aminopyridopyrimidin-7-one derivatives targeting EGFR tyrosine kinase, a QSAR study found correlations between the inhibitory activity (log 1/IC50) and parameters such as ClogP, molecular weight, and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These correlations suggest that both the lipophilicity and the electronic nature of the substituents are critical for effective enzyme inhibition. The predictive power of such QSAR models, whether based on multiple linear regression or more complex methods like artificial neural networks, can guide the design of new analogs with improved potency. researchgate.net

Influence of Ring System Alterations and Substituent Position on Activity

The core heterocyclic ring system of this compound is a key determinant of its biological activity, and alterations to this scaffold can have profound effects. The arrangement of nitrogen atoms within the fused ring system is particularly important for target recognition and binding.

For example, in the context of EGFR inhibition, the SAR of pyrimido[5,4-d]pyrimidines more closely resembles that of pyrido[3,2-d]pyrimidines than pyrido[3,4-d]pyrimidines. This suggests a requirement for a nitrogen atom at the 7-position but not at the 5-position for enhanced potency, particularly for N-methylated derivatives. Replacing a nitrogen atom at the 5-position with a carbon atom can lead to significant conformational changes in the molecule, such as an out-of-plane rotation of the phenylamino group, which can impact binding affinity.

The position of substituents on the pyrimido[4,5-d]pyrimidine ring system is also critical. As discussed in previous sections, substituents at the 2-, 6-, and 8-positions can dramatically influence potency and selectivity against different targets like DHFR, tyrosine kinases, and CDKs. mdpi.com For instance, the introduction of a substituent at the C-7 position of related pyridopyrimidines was shown to improve efficiency against PI3K and mTOR kinases compared to the 2,4-disubstituted parent compounds. This highlights that even subtle changes in the position of a functional group can alter the interaction profile of the molecule with its biological target. Furthermore, pyrimidine-to-pyrimidine ring transformations can be a synthetic strategy to access novel scaffolds with different biological activities.

Computational and Theoretical Studies of 2 Aminopyrimido 4,5 D Pyrimidin 4 3h One

Molecular Docking Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein receptor at the atomic level.

Receptor-Ligand Interactions

Molecular docking studies have been pivotal in exploring the interactions of 2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one derivatives with several key biological targets implicated in various diseases.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target for antimicrobial and anticancer therapies. nih.govresearchgate.netmdpi.comsamipubco.com Derivatives of 2-aminopyrimidine (B69317) have been investigated as potential DHFR inhibitors. researchgate.netmdpi.comnih.gov Docking studies have shown that these compounds can fit into the active site of DHFR, forming key interactions with essential amino acid residues. For instance, quaternised derivatives of this compound have been designed to bind to DHFR in their protonated form. nih.gov The basicity of these derivatives is a critical factor in promoting this binding. nih.gov

Cancer Receptors: The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting anticancer properties. researchgate.netnih.gov Molecular docking has been employed to investigate the binding of aminopyrimidine derivatives to various cancer-related receptors, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.netnih.gov For example, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives were designed as CDK2 inhibitors, showing potent and selective inhibitory activities. nih.gov Docking studies of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have revealed their potential to inhibit both wild-type EGFR and its mutant forms. nih.gov

β-Glucuronidase: This enzyme is involved in the metabolism of various substances, and its inhibition is a target for certain therapeutic interventions. semanticscholar.org Molecular docking simulations have been used to predict the binding modes of 2-aminopyrimidine derivatives within the active site of β-glucuronidase. semanticscholar.orgresearchgate.net These studies have indicated that the presence of specific donor or acceptor functionalities on the pyrimidine scaffold is important for potent inhibitory activity. semanticscholar.org

GABAA Receptor: The GABAA receptor is a key target for drugs acting on the central nervous system. researchgate.netnih.govnih.gov Molecular docking has been utilized to explore the interactions of pyrimidine derivatives with this receptor. researchgate.net These studies help in understanding the structural basis for their potential anxiolytic and neurotropic activities. researchgate.net

Predicting Binding Modes and Affinities

A primary goal of molecular docking is to accurately predict the binding mode and affinity of a ligand to its target receptor. researchgate.net This information is crucial for structure-based drug design and for understanding the structure-activity relationship (SAR) of a series of compounds.

Docking studies have successfully predicted the binding orientations of various pyrimido[4,5-d]pyrimidine derivatives. mdpi.commdpi.com For instance, in the context of Mps1 kinase inhibitors, docking simulations helped to clarify the specific binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, identifying key hydrophobic interactions and stable hydrogen bonds with residues like G605 and K529. mdpi.com Similarly, for KRAS-G12D inhibitors, docking revealed critical hydrogen bonds between the inhibitor and residues such as Asp12 and Gly60. mdpi.com

The binding affinity, often expressed as a docking score, provides a quantitative estimate of the strength of the interaction. researchgate.net These scores are used to rank potential inhibitors and guide the synthesis of more potent analogues. researchgate.netmdpi.com

Receptor TargetKey Interacting Residues (Example)Predicted Interaction TypesReference
DHFRPhe34, Asn64, Ser59π-cation, Hydrogen bonding mdpi.com
CDK2Not specifiedNot specified nih.gov
EGFRNot specifiedNot specified nih.gov
Mps1 KinaseG605, K529Hydrogen bonding, Hydrophobic interactions mdpi.com
KRAS-G12DAsp12, Gly60Hydrogen bonding mdpi.com
β-GlucuronidaseNot specifiedDonor/Acceptor interactions semanticscholar.org
GABAA ReceptorNot specifiedNot specified researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Chemical Reactivity and Regioselectivity

DFT studies have been employed to investigate the chemical reactivity and regioselectivity of reactions involving pyrimidine derivatives. researchgate.netlookchem.com By calculating various molecular properties and energy barriers, DFT can help to predict the most likely products of a chemical reaction. researchgate.netlookchem.com For example, in the synthesis of pyrimido[5,4-d]pyrimidine-2,8-diones, DFT was used to explore two alternative reaction pathways and determine the dominant pathway, confirming the formation of the six-membered pyrimidine ring as the major product. researchgate.netlookchem.com

Electronic Structure Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties. nih.gov The distribution of HOMO and LUMO can indicate the regions of the molecule most likely to participate in electron donation and acceptance, respectively. nih.gov For pyrimidine derivatives, DFT calculations have been used to map the distribution of these frontier orbitals, which can be correlated with their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures.

For pyrimido[4,5-d]pyrimidine derivatives, QSAR studies have been conducted to correlate various physicochemical parameters with their antimicrobial activity. nih.govresearchgate.net These models can help identify the key structural features that contribute to the desired biological effect. usm.myresearchgate.net

Study TypeFocusKey FindingsReference
Molecular DockingReceptor-Ligand InteractionsIdentification of key binding interactions with DHFR, cancer receptors, β-Glucuronidase, and GABAA receptor. mdpi.comnih.govnih.govsemanticscholar.org
Molecular DockingBinding Mode PredictionElucidation of specific orientations and interactions of derivatives within receptor active sites. mdpi.commdpi.com
DFTChemical ReactivityPrediction of dominant reaction pathways and product regioselectivity in synthesis. researchgate.netlookchem.com
DFTElectronic StructureAnalysis of HOMO-LUMO distributions to understand molecular reactivity. nih.gov
QSARAntimicrobial ActivityCorrelation of physicochemical properties with antibacterial and antifungal activities. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformation Analysis

Computational and theoretical studies, particularly molecular dynamics (MD) simulations and conformational analysis, provide critical insights into the structural dynamics and potential interactions of this compound and its derivatives. These methods allow for the examination of molecular motion and the conformational landscapes that govern the compound's biological activity and physical properties.

Molecular dynamics simulations have been effectively utilized to probe the binding modes of related heterocyclic systems, such as pyrido[3,4-d]pyrimidine derivatives, with their biological targets. mdpi.com These computational techniques can validate docking poses and provide a dynamic understanding of the interactions between a ligand and a protein. mdpi.com For instance, in studies of inhibitors targeting monopolar spindle 1 (Mps1) kinase, MD simulations were used to analyze the stability of the protein-ligand complex, with analyses like Root Mean Square Fluctuation (RMSF) revealing the flexibility of amino acid residues upon inhibitor binding. mdpi.com Such simulations can also elucidate the energetic basis of binding through methods like the molecular mechanics/generalized Born surface area (MM/GBSA), which calculates the binding free energies and can decompose them into contributions from van der Waals interactions, electrostatic interactions, and solvation energies. mdpi.com These approaches are instrumental in the rational design of more potent inhibitors. mdpi.com

Conformational analysis is crucial for understanding the three-dimensional structures that a molecule can adopt. Studies on nucleoside derivatives of the pyrimido[4,5-d]pyrimidine scaffold have revealed the co-existence of multiple conformers. nih.gov For example, crystallographic analysis of a pyrimido[4,5-d]pyrimidine nucleoside identified two distinct conformers in equal amounts, differing in the sugar puckering and the rotational position of the nucleobase relative to the sugar ring. nih.gov

Detailed research findings from a study on a pyrimido[4,5-d]pyrimidine nucleoside highlight the specifics of its conformational diversity. The two conformers, designated as A and B, exhibit different structural parameters that influence their interaction and self-assembly into complex supramolecular structures. nih.gov Conformer A adopts an anti conformation with an N-type sugar puckering, while Conformer B is in a high-anti conformation with an S-type sugar puckering. nih.gov The formation of a complex hydrogen bond network, involving both the base moieties and the sugar residues, directs the assembly into a three-dimensional superstructure. nih.gov

The key structural parameters distinguishing these conformers are summarized in the table below.

ParameterConformer AConformer B
Nucleobase Conformation antihigh-anti
Torsion Angle χ(O4′-C1′-N8-C9) -151.9(9)°-171.8(1)°
Sugar Puckering N-type (3′-endo)S-type (3′-exo)
5'-OH Position apsc

This table presents the distinct conformational parameters observed in two co-existing conformers of a pyrimido[4,5-d]pyrimidine nucleoside derivative, as determined by single-crystal X-ray analysis. nih.gov

While comprehensive molecular dynamics studies specifically on the parent compound this compound are not extensively detailed in the literature, the methodologies applied to its derivatives and related pyrimidine-fused heterocycles demonstrate the power of these computational tools. mdpi.comnih.gov Spectroscopic studies, such as 1H-NMR, have been used to investigate the structural properties of derivatives, revealing phenomena like covalent hydration across specific bonds in their cationic forms. nih.gov Such experimental findings can provide valuable parameters and validation for future, more detailed molecular dynamics simulations and conformational analyses of the core scaffold.

Future Research Directions and Academic Prospects for 2 Aminopyrimido 4,5 D Pyrimidin 4 3h One

Development of Novel and Efficient Synthetic Routes

A significant area of future research will be the development of more efficient, cost-effective, and environmentally friendly synthetic routes to access a wider diversity of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one analogs. While several synthetic methods exist, there is a continuous need for innovation to overcome limitations such as low yields and harsh reaction conditions. nih.gov

Future efforts are likely to concentrate on:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient way to build molecular diversity. sciforum.netnih.gov The development of new MCRs could provide rapid access to libraries of pyrimido[4,5-d]pyrimidine (B13093195) derivatives for biological screening. For instance, a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines has been successfully used to synthesize related aminopyrido[2,3-d]pyrimidines in good yields (61-85%). sciforum.net

Catalyst Innovation: The exploration of novel catalysts, such as new DABCO-based ionic liquids, can lead to shorter reaction times, higher yields, and easier product isolation, contributing to more sustainable synthetic processes. oiccpress.com

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of these compounds.

Simplified Procedures: Research into straightforward, two-step synthetic procedures from readily available starting materials is crucial for making these compounds more accessible for further study. A recent example is the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines from 4-amino-2,6-alkylpyrimidine-5-carbonitrile with yields up to 57%. mdpi.comresearchgate.net

Synthetic Strategy Starting Materials Key Features Reported Yields
Two-Step Synthesis 4-amino-2,6-alkylpyrimidine-5-carbonitrile, triethylorthoester derivatives, substituted anilinesSimple, inexpensive, from readily available reagents. mdpi.comUp to 57% mdpi.com
Multicomponent Reaction Barbituric acid, aryl aldehydes, 2-aminopyrimidine (B69317)Convenient, catalyst-free (in some cases). nih.govGood yields nih.gov
One-Pot Synthesis 3-cyano-2-aminopyridines, triethyl orthoformate, primary aminesEfficient, solvent-free conditions, short reaction time. sciforum.net61-85% sciforum.net
Ionic Liquid Catalysis Not specifiedReusable catalyst, high yields, easy work-up. oiccpress.comHigh yields oiccpress.com

Exploration of New Biological Targets and Mechanistic Studies

While derivatives of the pyrimido[4,5-d]pyrimidine scaffold have been investigated against several targets, a vast landscape of biological space remains to be explored. Future research will aim to identify novel protein targets and elucidate the detailed molecular mechanisms of action.

Key areas for future investigation include:

Expanded Kinase Profiling: Given their success as inhibitors of kinases like CDK2, Bruton's tyrosine kinase (BTK), and Polo-like kinase 1 (PLK1), comprehensive screening of pyrimido[4,5-d]pyrimidine libraries against the human kinome is a logical next step. nih.govnih.govnih.gov This could uncover unexpected and potent inhibitors of kinases implicated in a range of diseases. For example, certain derivatives have shown potent BTK inhibition with IC50 values as low as 0.8 nM. nih.gov

Neurodegenerative Diseases: Recent findings that some derivatives possess neuroprotective, antioxidant, and Aβ anti-aggregation properties suggest their potential in treating diseases like Alzheimer's. mdpi.com Further studies are needed to identify the specific central nervous system (CNS) targets and pathways modulated by these compounds. Selected compounds showed significant inhibition of Aβ1–42 aggregation, with one achieving 56.6% inhibition at a 2.5 μM concentration. mdpi.com

Antiviral and Anti-infective Agents: The pyrimido[4,5-d]pyrimidine scaffold has shown promise against viruses like human coronavirus 229E (HCoV-229E) and as general biocidal agents. researchgate.netmdpi.com Future work should focus on identifying the specific viral or bacterial proteins targeted and optimizing the scaffold for enhanced potency and broader spectrum activity.

Epigenetic Targets: The success of derivatives as inhibitors of the bromodomain-containing protein BRD4 suggests that other epigenetic targets, such as histone methyltransferases or demethylases, could be susceptible to inhibition by this scaffold. nih.gov

Mechanistic Elucidation: Deeper mechanistic studies are crucial. For compounds showing antiproliferative activity, it is important to determine if the effects are due to cell cycle arrest, induction of apoptosis, or other mechanisms. For instance, a dual BRD4/PLK1 inhibitor was found to arrest the cell cycle in the G2/M phase. nih.gov Understanding these mechanisms is vital for further rational drug design.

Advanced Computational Modeling for Lead Optimization and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these techniques will be instrumental in rationally designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): As more crystal structures of pyrimido[4,5-d]pyrimidine derivatives in complex with their protein targets become available, SBDD will play a pivotal role. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations can be used to understand binding modes, predict binding affinities, and guide the design of new analogs with enhanced interactions with the target protein. mdpi.com

Pharmacophore Modeling: In the absence of a target's crystal structure, ligand-based methods like pharmacophore modeling can be used to identify the key chemical features required for biological activity, guiding the design of novel compounds. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can provide deeper insights into the electronic properties of the molecules, helping to rationalize observed structure-activity relationships (SAR) and predict the reactivity of novel designs.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of design to prioritize compounds with favorable drug-like properties and reduce late-stage attrition. mdpi.com For example, computational tools can predict physicochemical properties and potential hERG inhibition. researchgate.net

Computational Method Application Example
Molecular Docking Predicting binding poses and interactions.Elucidating the molecular basis for potency against BTK and selectivity over EGFR. nih.gov
Molecular Dynamics (MD) Simulations Validating binding modes and assessing complex stability.Probing the binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with the Mps1 kinase. mdpi.com
Pharmacophore Modeling Designing new lead compounds based on known active molecules.Designing 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine CDK2 inhibitors. nih.gov
MM/GBSA Calculations Predicting binding free energies.Calculating binding free energies for Mps1 inhibitors, showing consistency with experimental IC50 values. mdpi.com
ADMET Prediction Predicting drug-like properties and potential liabilities.Designing new potential Mps1 inhibitors with favorable ADMET profiles. mdpi.com

Synergistic Approaches in Medicinal Chemistry and Chemical Biology

The integration of the pyrimido[4,5-d]pyrimidine scaffold into broader therapeutic and research strategies represents a promising future direction. This involves combining them with other agents or using them as tools to probe biological systems.

Future synergistic approaches include:

Dual-Target or Multi-Target Inhibitors: Designing single molecules that can modulate multiple targets simultaneously is an emerging paradigm in drug discovery. The pyrimido[4,5-d]pyrimidine core is an excellent starting point for creating dual inhibitors, such as the reported dual BRD4/PLK1 inhibitors, which can lead to synergistic antitumor effects. nih.gov

Combination Therapies: Investigating the synergistic effects of combining a pyrimido[4,5-d]pyrimidine-based inhibitor with existing therapeutic agents could reveal new treatment strategies with enhanced efficacy and reduced potential for drug resistance.

Chemical Probes: Developing potent, selective, and cell-permeable pyrimido[4,5-d]pyrimidine derivatives for use as chemical probes. These tools are invaluable for dissecting complex biological pathways and validating new drug targets in a cellular context.

Fragment-Based Drug Discovery (FBDD): The pyrimido[4,5-d]pyrimidine core could serve as a starting fragment in FBDD campaigns. By screening this core fragment against a target and then growing it or linking it with other fragments, novel and potent inhibitors can be developed.

By pursuing these diverse and interconnected research avenues, the scientific community can continue to build upon the already significant foundation of the this compound scaffold, paving the way for the discovery of new chemical probes and next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one, and what experimental parameters influence yield?

  • Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or cyclization reactions. A validated method includes dropwise addition of alkylating agents (e.g., benzyl chloride) to a substrate dissolved in dimethyl sulfoxide (DMSO) and sodium hydroxide, followed by acidification and recrystallization . Key parameters include temperature control (20–25°C), stoichiometric ratios, and solvent purity. Yield optimization requires iterative pH adjustments during precipitation.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments and confirms amine functionality. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray Diffraction (XRD) determines crystalline structure. Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% threshold). Canonical SMILES strings (e.g., CC1=CN=CN=C1N) aid computational validation .

Q. How should researchers handle stability and storage conditions for this compound?

  • Answer : Stability is highly pH-dependent. Store lyophilized powder at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Aqueous solutions degrade rapidly; avoid prolonged exposure to light or humidity. Safety protocols mandate fume hood use, nitrile gloves, and lab coats due to unvalidated toxicity profiles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?

  • Answer : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinase domains, using crystal structures from the RCSB PDB database. Free energy perturbation (FEM) quantifies binding thermodynamics. Always align simulations with experimental data (e.g., IC₅₀ values) to validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line selection, ATP concentrations in kinase assays). Apply standardized protocols (e.g., NIH/ATP depletion assays) and cross-validate with orthogonal methods (SPR, ITC). Meta-analyses should account for batch-to-batch compound purity differences via LC-MS traceability .

Q. How to design assays for studying this compound’s inhibition of cyclin-dependent kinases (CDKs)?

  • Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant CDK2/cyclin E complexes. Buffer conditions (pH 6.5 ammonium acetate/acetic acid) mimic physiological environments. Include controls for non-specific binding (e.g., staurosporine) and measure IC₅₀ values in triplicate. Correlate inhibition with cell-cycle arrest via flow cytometry .

Q. What advanced analytical techniques identify degradation products under stress conditions?

  • Answer : Hyphenated techniques like LC-MS/MS (Q-TOF) with electrospray ionization (ESI) detect degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage. Compare fragmentation patterns with databases (e.g., NIST) to annotate degradants .

Methodological Framework

  • Experimental Design : Align hypotheses with theoretical frameworks (e.g., structure-activity relationships) to guide variable selection .
  • Data Interpretation : Use multivariate analysis (PCA, ANOVA) to distinguish signal from noise in heterogeneous datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.